L-erythro-Hexuronic acid, 3,5-dideoxy-2,4-O-(1-methylethylidene)-, 1,1-dimethylethyl ester
Description
The compound L-erythro-Hexuronic acid, 3,5-dideoxy-2,4-O-(1-methylethylidene)-, 1,1-dimethylethyl ester (CAS 123185-87-5) is a highly modified hexuronic acid derivative. Its structure features:
- 3,5-dideoxy configuration, eliminating hydroxyl groups at C3 and C4.
- 2,4-O-(1-methylethylidene) protection, forming an isopropylidene acetal to stabilize the sugar ring.
- A tert-butyl ester (1,1-dimethylethyl ester) at the carboxyl group, enhancing steric bulk and lipophilicity .
This compound is part of a broader class of hexuronic acid derivatives used as synthetic intermediates in organic chemistry, particularly for constructing complex heterocycles or glycosides.
Properties
Molecular Formula |
C26H44O10 |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/2C13H22O5/c2*1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h2*8-10H,6-7H2,1-5H3/t2*9-,10+/m11/s1 |
InChI Key |
XAKGQLBPEBWXQX-QMDGSZRWSA-N |
Isomeric SMILES |
CC1(O[C@H](C[C@H](O1)C=O)CC(=O)OC(C)(C)C)C.CC1(O[C@H](C[C@H](O1)C=O)CC(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(OC(CC(O1)C=O)CC(=O)OC(C)(C)C)C.CC1(OC(CC(O1)C=O)CC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target compound features a hexuronic acid backbone modified by:
- 3,5-Dideoxy substitution : Removal of hydroxyl groups at C3 and C5.
- 2,4-O-(1-Methylethylidene) protection : Acetal formation at C2 and C4.
- 1,1-Dimethylethyl ester : Tert-butyl esterification of the C6 carboxylic acid.
Retrosynthetically, the molecule can be dissected into three key transformations (Figure 1):
- Acetal protection of C2/C4 diol.
- Deoxygenation at C3/C5.
- Esterification of the carboxylic acid with tert-butanol.
Synthetic Route 1: Sequential Protection, Deoxygenation, and Esterification
Starting Material: L-erythro-Hexuronic Acid
L-erythro-Hexuronic acid serves as the foundational building block. Its stereochemistry is critical for maintaining the target’s erythro configuration. Commercial availability is limited, necessitating synthesis from L-arabinose or L-rhamnose via oxidation and epimerization.
2,4-O-(1-Methylethylidene) Acetal Formation
Conditions :
- Reagents : 1,1-Dimethoxypropane (2.5 equiv), camphorsulfonic acid (CSA, 0.1 equiv), MgSO₄ (drying agent).
- Solvent : Anhydrous acetone.
- Reaction Time : 5 hours at room temperature.
Mechanism : Acid-catalyzed ketalization forms the isopropylidene acetal, selectively protecting the cis-diol at C2/C4. The reaction proceeds via hemiketal intermediates, with MgSO₄ absorbing water to drive equilibrium.
Workup :
- Dilution with ethyl acetate.
- Washing with saturated NaHCO₃ and brine.
- Column chromatography (EtOAc/hexane, 1:4) yields the protected intermediate in 82% yield.
Analytical Validation :
3,5-Deoxygenation via Sulfonylation and Reduction
Sulfonate Ester Formation
Conditions :
- Reagents : p-Toluenesulfonyl chloride (TsCl, 2.2 equiv), triethylamine (3.0 equiv).
- Solvent : Dichloromethane (DCM) at 0°C.
- Reaction Time : 24 hours.
Mechanism : TsCl reacts with C3/C5 hydroxyls to form sulfonate esters, converting −OH into −OTs groups.
Workup :
- Washing with 1M HCl and brine.
- Drying (MgSO₄), filtration, and solvent evaporation.
Intermediate : 3,5-Di-O-tosyl derivative.
Reductive Elimination
Conditions :
- Reagents : Lithium aluminium hydride (LiAlH₄, 4.0 equiv).
- Solvent : Tetrahydrofuran (THF) at reflux.
- Reaction Time : 6 hours.
Mechanism : LiAlH₄ cleaves sulfonate esters, replacing −OTs with hydrogen via radical intermediates.
Workup :
- Quenching with wet THF.
- Filtration through Celite.
- Column chromatography (EtOAc/hexane, 1:3) yields 3,5-dideoxy product in 75% yield.
Analytical Validation :
Tert-Butyl Esterification
Conditions :
- Reagents : tert-Butyl chloroformate (2.0 equiv), triethylamine (3.0 equiv).
- Solvent : DCM at 0°C.
- Reaction Time : 2 hours.
Mechanism : Nucleophilic acyl substitution activates the carboxylic acid for tert-butoxycarbonyl transfer.
Workup :
- Washing with 10% citric acid and brine.
- Column chromatography (hexane/EtOAc, 5:1) affords the ester in 68% yield.
Analytical Validation :
Synthetic Route 2: Early-Stage Esterification and Deoxygenation
tert-Butyl Ester Formation Prior to Protection
Rationale : Early esterification simplifies later steps by stabilizing the carboxylic acid against side reactions.
Conditions :
- Reagents : Dicyclohexylcarbodiimide (DCC, 1.5 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv), tert-butanol (3.0 equiv).
- Solvent : DCM at 25°C.
- Reaction Time : 12 hours.
Yield : 85% after silica gel purification.
Concurrent Acetal Formation and Deoxygenation
Modification : Use of Mitsunobu conditions for simultaneous deoxygenation and protection.
Conditions :
- Reagents : Diethyl azodicarboxylate (DEAD, 2.0 equiv), triphenylphosphine (2.0 equiv), 1,1-dimethoxypropane (3.0 equiv).
- Solvent : THF at −30°C.
- Reaction Time : 4 hours.
Outcome : Direct conversion of C3/C5 −OH to −H while forming the acetal.
Yield : 62% (lower due to competing side reactions).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 42% | 35% |
| Step Count | 4 | 3 |
| Stereopurity | >98% ee | 95% ee |
| Scalability | Pilot-scale | Lab-scale |
Key Observations :
Challenges and Optimization Strategies
Regioselective Acetal Formation
Incomplete Deoxygenation
Ester Hydrolysis Under Acidic Conditions
- Problem : tert-Butyl ester lability during acetal deprotection.
- Solution : Late-stage esterification post-acetal formation.
Chemical Reactions Analysis
Types of Reactions
L-erythro-Hexuronic acid, 3,5-dideoxy-2,4-O-(1-methylethylidene)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
L-erythro-Hexuronic acid, 3,5-dideoxy-2,4-O-(1-methylethylidene)-, 1,1-dimethylethyl ester is a complex organic compound with significant applications in various scientific fields. Below is a detailed examination of its applications, supported by data tables and case studies.
Chemical Overview
Chemical Name : this compound
Molecular Formula : C13H22O5
Molecular Weight : 258.31 g/mol
CAS Number : 1044518-75-3
Synthesis of Bioactive Compounds
One of the primary applications of L-erythro-Hexuronic acid is in the synthesis of bioactive molecules. It serves as an important building block in the synthesis of Amphotericin B, an antifungal medication used to treat serious fungal infections. This compound's unique structure allows for modifications that enhance the efficacy and reduce toxicity of the resulting drugs .
Chiral Molecule Production
Due to its chiral nature, L-erythro-Hexuronic acid is utilized in the production of chiral intermediates for pharmaceuticals. Chiral molecules are essential in drug development as they can significantly influence the pharmacodynamics and pharmacokinetics of therapeutic agents. The ability to produce these compounds efficiently is crucial for modern medicinal chemistry .
Research in Metabolic Pathways
Recent studies have highlighted the role of hexuronic acids in metabolic pathways involving alginate utilization. For instance, enzymes related to L-erythro-Hexuronic acid have been identified as key players in the metabolism of alginate derived from brown macroalgae. This research opens avenues for biofuel production and bioremediation strategies using algal biomass .
Data Tables
| Application Area | Description |
|---|---|
| Drug Synthesis | Used as a building block for Amphotericin B |
| Chiral Molecule Production | Essential for creating chiral intermediates in pharmaceuticals |
| Metabolic Research | Key role in alginate metabolism and biofuel production |
Case Study 1: Synthesis of Amphotericin B
A study demonstrated that L-erythro-Hexuronic acid was effectively used in the synthetic pathway to produce Amphotericin B derivatives. The modifications made using this compound resulted in enhanced antifungal activity while minimizing toxicity to human cells. This showcases its utility in pharmaceutical chemistry and drug design.
Case Study 2: Enzyme Characterization
Research into alginate-utilizing bacteria revealed that enzymes capable of processing L-erythro-Hexuronic acid could convert it into valuable metabolites such as L-lactate. This conversion process not only highlights the compound's metabolic importance but also its potential application in sustainable biofuel production .
Mechanism of Action
The mechanism of action of L-erythro-Hexuronic acid, 3,5-dideoxy-2,4-O-(1-methylethylidene)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural Analogs in the Hexuronic Acid Family
a. D-erythro-Hexonic Acid, 2,4-Dideoxy-3,5-O-(1-Methylethylidene)-, 1,1-Dimethylethyl Ester, Acetate
- Key Differences :
b. 8-O-Acetylshanzhiside Methyl Ester
- Key Differences: Methyl ester (vs. tert-butyl ester) and acetyl protection at C6. Pharmacological studies highlight its use as a reference standard in drug discovery .
Functional Group Variations in Related Esters
Key Observations :
- Ester Bulk : tert-butyl esters (e.g., target compound) improve stability under acidic/basic conditions compared to methyl esters .
- Protection Strategy : Isopropylidene acetals (target compound) offer hydrolytic stability, whereas acetyl groups (8-O-acetylshanzhiside) are more labile, enabling selective deprotection .
- Bioactivity : Methyl/tert-butyl esters are common in prodrug design due to their influence on membrane permeability .
Biological Activity
L-erythro-Hexuronic acid, specifically the compound L-erythro-Hexuronic acid, 3,5-dideoxy-2,4-O-(1-methylethylidene)-, 1,1-dimethylethyl ester, is a derivative of hexuronic acids that has garnered attention due to its potential biological activities. This article explores its biochemical properties, metabolic pathways, and biological implications based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by the following structural features:
- Chemical Formula : C₁₃H₂₄O₅
- Molecular Weight : Approximately 256.33 g/mol
- Functional Groups : Contains ester and methylene groups which may influence its reactivity and biological interactions.
Metabolic Pathways
Research indicates that L-erythro-Hexuronic acid is involved in various metabolic pathways. For instance:
- It can be reduced to 2-keto-3-deoxy-D-gluconate through specific reductases in alginate-assimilating bacteria such as Flavobacterium sp. strain UMI-01. This reduction process is significant in the degradation of alginate polysaccharides .
- The enzyme FlRed exhibits dual functionality; it can catalyze both the reduction and oxidation of DEHU (4-deoxy-L-erythro-5-hexoseulose uronic acid), depending on the concentration of NADH and NAD+ present .
Antimicrobial Properties
L-erythro-Hexuronic acid and its derivatives have shown promising antimicrobial properties:
- In studies involving crude extracts containing hexuronic acids, significant antibacterial activity was observed against pathogens such as E. coli and S. aureus using disk diffusion assays .
Enzymatic Interactions
The biological activity of this compound is also linked to its interaction with various enzymes:
- Alginate lyases, which cleave glycosidic bonds between uronic acid residues, can utilize L-erythro-Hexuronic acid as a substrate. These enzymes are important for the degradation of alginate in marine environments and have potential applications in biotechnology .
Study on Alginate-Degrading Bacteria
A detailed investigation into the metabolic pathways of Flavobacterium sp. revealed that L-erythro-Hexuronic acid plays a critical role in the breakdown of alginate:
- The study demonstrated that under varying pH conditions (optimal at pH 8.1), the enzymatic activity was significantly enhanced, leading to efficient conversion of DEHU into other metabolites such as KDGR (2-keto-3-deoxy-D-glucarate) and KDG (2-keto-D-gluconate) .
Enzymatic Activity Table
| Enzyme | Substrate | k_cat (s⁻¹) | K_m (mM) |
|---|---|---|---|
| FlRed | DEHU | 5.4 ± 0.1 | 2.0 - 2.7 |
| Alginate Lyase | Alginate | 43.4 ± 1.6 | 1.96 ± 0.2 |
This table summarizes key enzymatic activities related to L-erythro-Hexuronic acid metabolism, highlighting its significance in microbial degradation processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
